molecular formula C21H22ClN3O3 B1669576 1H-Indole-2-carboxamide, 5-chloro-N-((1S,2R)-3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl)- CAS No. 186392-40-5

1H-Indole-2-carboxamide, 5-chloro-N-((1S,2R)-3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl)-

Cat. No. B1669576
M. Wt: 399.9 g/mol
InChI Key: HINJNZFCMLSBCI-PKOBYXMFSA-N
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Description

“1H-Indole-2-carboxamide, 5-chloro-N-((1S,2R)-3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl)-” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals. The compound also has a carboxamide group and a chloro group attached to the indole ring.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the indole ring, followed by the introduction of the various functional groups. The exact synthesis route would depend on the specific reagents and conditions used.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indole ring, carboxamide group, and chloro group would all contribute to the overall structure.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The indole ring is a common site of reactivity in many chemical reactions. The carboxamide and chloro groups may also participate in reactions, depending on the conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, melting point, and boiling point would all be determined by the arrangement of atoms and the types of bonds in the molecule.


Scientific Research Applications

Optimization of Chemical Functionalities

A study by Khurana et al. (2014) discusses the optimization of chemical functionalities of indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1). The research found that certain structural requirements, such as a critical chain length at the C3-position and an electron-withdrawing group at the C5-position, significantly impact the binding affinity and cooperativity to CB1. This optimization led to the identification of potent CB1 allosteric modulators, indicating the compound's potential application in modifying cannabinoid receptor interactions Khurana et al., 2014.

Synthesis of Furoindole Derivatives

Grinev et al. (1977) explored the synthesis of furo[2,3-f]- and furo[3,2-e]indole derivatives, showcasing the compound's versatility in creating structurally diverse molecules. These derivatives were formed through reactions involving dimethylformamide and phosphorus oxychloride, evidencing the compound's application in synthetic organic chemistry to produce novel heterocyclic compounds Grinev et al., 1977.

Proton Transfer Equilibrium Reactions

Research by Sarpal et al. (1993) on substituted 3H-indole probe molecules highlighted the role of the TICT state in proton transfer equilibrium reactions. This study suggests applications in understanding photophysical properties and designing fluorescent probes or materials based on indole derivatives, expanding the functional applications of these compounds in materials science Sarpal et al., 1993.

Synthesis and Biological Activity

Onda et al. (2008) synthesized a series of 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives and evaluated them as inhibitors of human liver glycogen phosphorylase a. One compound demonstrated significant inhibitory activity, suggesting the therapeutic potential of these derivatives in managing glucose levels and treating diabetes Onda et al., 2008.

Covalent Assembly-Based Fluorescent Probe

Huo et al. (2019) developed a fluorescent "light-up" probe for detecting a nerve agent mimic, diethyl chlorophosphate (DCP), showcasing an innovative application of indole derivatives in the field of chemical sensing and environmental monitoring. This probe, designed through "covalent assembly" and Lossen rearrangement, highlights the compound's role in developing sensitive and selective sensors for hazardous substances Huo et al., 2019.

Safety And Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve further exploration of its synthesis, reactivity, and potential biological activity. This could include studies to determine its mechanism of action, as well as investigations into its physical and chemical properties.


Please note that this is a general analysis based on the structure of the compound, and the actual properties and behavior of the compound may vary. For more specific information, further research or consultation with a chemist or other expert may be necessary.


properties

IUPAC Name

5-chloro-N-[(2S,3R)-4-(dimethylamino)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3/c1-25(2)21(28)19(26)17(10-13-6-4-3-5-7-13)24-20(27)18-12-14-11-15(22)8-9-16(14)23-18/h3-9,11-12,17,19,23,26H,10H2,1-2H3,(H,24,27)/t17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINJNZFCMLSBCI-PKOBYXMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(C(CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@@H]([C@H](CC1=CC=CC=C1)NC(=O)C2=CC3=C(N2)C=CC(=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171897
Record name CP-91149
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Molecular Weight

399.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-2-carboxamide, 5-chloro-N-((1S,2R)-3-(dimethylamino)-2-hydroxy-3-oxo-1-(phenylmethyl)propyl)-

CAS RN

186392-40-5
Record name CP-91149
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Record name CP-91149
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Record name 186392-40-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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